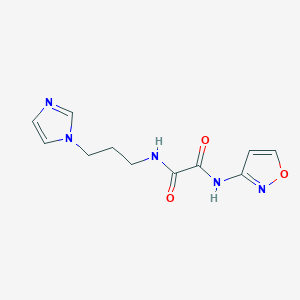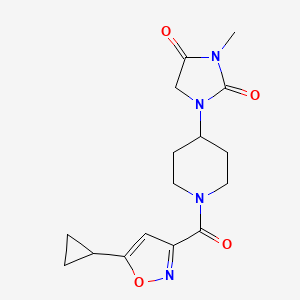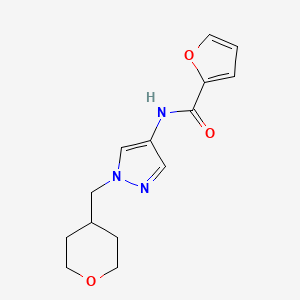
4-butoxy-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-butoxy-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide, also known as MPB, is a chemical compound used in scientific research for its potential as a therapeutic agent. MPB is a sulfonamide derivative that has been shown to have anti-inflammatory properties and is being investigated for its potential use in the treatment of various diseases, including cancer.
科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of 4-butoxy-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide:
Antimicrobial Agents
This compound has shown potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell walls, disrupting their integrity and leading to cell death. Research has indicated that derivatives of this compound can be effective against a range of Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .
Anticancer Research
The compound’s ability to inhibit certain enzymes and pathways involved in cell proliferation makes it a promising candidate for anticancer research. Studies have demonstrated its efficacy in reducing the growth of various cancer cell lines, including breast and prostate cancer cells . Its mechanism involves the inhibition of DNA synthesis and induction of apoptosis in cancer cells.
Anti-inflammatory Applications
4-butoxy-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide has been investigated for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This makes it a potential therapeutic agent for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Enzyme Inhibition Studies
This compound has been used in studies focusing on enzyme inhibition. Its structure allows it to bind to the active sites of various enzymes, inhibiting their activity. This property is particularly useful in the study of enzymes involved in metabolic pathways and disease processes, providing insights into enzyme function and potential therapeutic targets .
Pharmacokinetic Studies
Due to its unique chemical structure, this compound is also used in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) properties. These studies help in determining the compound’s bioavailability and potential as a drug candidate .
Molecular Docking and Modeling
The compound is frequently used in molecular docking and modeling studies to predict its interaction with various biological targets. These studies help in understanding the binding affinity and specificity of the compound towards different proteins and enzymes, aiding in the design of more effective drugs .
Drug Delivery Systems
Research has explored the use of this compound in drug delivery systems. Its chemical properties make it suitable for encapsulation in various delivery vehicles, such as liposomes and nanoparticles, enhancing the delivery and efficacy of therapeutic agents .
Neuroprotective Agents
Preliminary studies suggest that this compound may have neuroprotective effects. It can protect neuronal cells from oxidative stress and apoptosis, making it a potential candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .
特性
IUPAC Name |
4-butoxy-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S/c1-3-4-15-30-19-9-5-17(6-10-19)21(27)25-18-7-11-20(12-8-18)31(28,29)26-22-23-14-13-16(2)24-22/h5-14H,3-4,15H2,1-2H3,(H,25,27)(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBHBLZNAWSDHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethoxyphenyl)-2-pyrrolidinone](/img/structure/B2731339.png)


![N-Benzyl-N-methyl-1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-amine](/img/structure/B2731343.png)


![6-chloro-N-[(furan-2-yl)methyl]-N-(pyridin-2-yl)pyridine-3-sulfonamide](/img/structure/B2731347.png)
![1-(2,5-Difluorophenyl)-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]methanesulfonamide](/img/structure/B2731349.png)
![N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(2,3-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2731350.png)

![2-{[(4-Fluorophenyl)amino]methyl}phenol](/img/structure/B2731354.png)

